9-methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-9H-purine
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Description
Pyrazolo[1,5-a]pyrimidines are a family of N-heterocyclic compounds that have attracted attention in medicinal chemistry and material science due to their significant photophysical properties . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Synthesis Analysis
Pyrazolo[1,5-a]pyrimidines can be synthesized using simpler and greener synthetic methodologies . For instance, a family of these compounds has been identified for optical applications due to their tunable photophysical properties .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery .Chemical Reactions Analysis
The chemical reactions of pyrazolo[1,5-a]pyrimidines are diverse and depend on the specific compound and conditions. For instance, they can undergo reactions such as amide formation, pyrazine ring closure, hydrolysis, and dehydration .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can vary widely. For example, they can have tunable photophysical properties, going from ε = 3320 M −1 cm −1 and ϕF = 0.01 to ε = 20 593 M −1 cm −1 and ϕF = 0.97 .Mechanism of Action
Properties
IUPAC Name |
9-methyl-6-[4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl]purine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N9/c1-12-9-13-15(18-3-4-26(13)22-12)24-5-7-25(8-6-24)17-14-16(19-10-20-17)23(2)11-21-14/h3-4,9-11H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXPGJNJMKEKFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=NC=NC5=C4N=CN5C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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